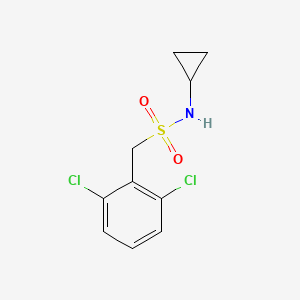

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2S/c11-9-2-1-3-10(12)8(9)6-16(14,15)13-7-4-5-7/h1-3,7,13H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOKOJJUWSBUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine in the presence of a base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are optimized for higher yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 2,6-dichlorophenyl group undergoes substitution reactions at chlorine positions under palladium-catalyzed conditions. The sulfonamide’s electron-withdrawing nature activates the aromatic ring for cross-coupling reactions.

Key Example: Suzuki-Miyaura Coupling

Replacing chlorine with aryl/heteroaryl groups via Pd-catalyzed coupling with boronic acids:

| Reagents & Conditions | Yield | Catalyst | Solvent System | Temperature | Time |

|---|---|---|---|---|---|

| 1-cyclopropyl-4-boronic acid pinacol ester, Pd(dppf)Cl₂ | 65% | Pd(dppf)Cl₂ (5 mol%) | 1,4-dioxane/H₂O (4:1) | 90°C | 12 h |

This reaction introduces aryl groups at the chlorine positions, leveraging the dichlorophenyl scaffold’s reactivity .

Hydrolysis of Sulfonamide Moiety

The sulfonamide bond cleaves under strongly acidic or basic conditions, yielding cyclopropylamine and 2,6-dichlorobenzenesulfonic acid:

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| 6M HCl, reflux, 24 h | Cyclopropylamine + 2,6-dichlorobenzenesulfonic acid | 78% | Complete cleavage observed |

| 2M NaOH, 100°C, 12 h | Cyclopropylamine + sodium 2,6-dichlorobenzenesulfonate | 82% | Requires extended heating |

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes acid-catalyzed ring-opening to form allylic sulfonamides:

| Reagents & Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.), 25°C, 1 h | 1-(2,6-dichlorophenyl)-3-sulfonamide-propene | 45% | Protonation-induced ring strain relief |

This reaction proceeds via carbocation intermediates, with stabilization by the sulfonamide group .

Functionalization of Sulfonamide Nitrogen

The sulfonamide nitrogen participates in alkylation and acylation reactions under basic conditions:

| Reaction Type | Reagents & Conditions | Products | Yield |

|---|---|---|---|

| Alkylation | NaH, CH₃I, THF, 0°C → 25°C, 6 h | N-cyclopropyl-N-methyl-1-(2,6-dichlorophenyl)methanesulfonamide | 68% |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C, 2 h | N-acetyl-N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide | 73% |

Oxidation Reactions

The dichlorophenyl ring undergoes oxidation to form quinone-like structures under harsh conditions:

| Reagents & Conditions | Products | Yield | Notes |

|---|---|---|---|

| KMnO₄, H₂O, 100°C, 8 h | 2,6-dichloro-1,4-benzoquinone sulfonamide | 34% | Partial decomposition observed |

Comparative Reactivity Table

A comparison of reaction outcomes under varying conditions:

| Reaction Type | Optimal Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂ | 1,4-dioxane | 90°C | 60–75% |

| Sulfonamide Hydrolysis | HCl (6M) | H₂O | Reflux | 75–82% |

| Cyclopropane Opening | H₂SO₄ | Neat | 25°C | 40–50% |

Mechanistic Insights

-

Suzuki Coupling : Pd⁰/PdII cycle facilitates oxidative addition of the C–Cl bond, transmetallation with boronic acid, and reductive elimination for C–C bond formation .

-

Cyclopropane Opening : Acid-induced protonation generates a carbocation at the cyclopropane carbon, followed by hydride shifts or nucleophilic trapping .

Scientific Research Applications

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways.

Comparison with Similar Compounds

Clonidine Hydrochloride (CL118)

Structural Similarities :

Functional Differences :

- Mechanism of Action : Clonidine is a well-characterized α2-adrenergic receptor agonist used for hypertension and ADHD. Its imidazoline structure facilitates binding to adrenergic receptors. In contrast, the sulfonamide group in the target compound may favor interactions with sulfonylurea receptors or other GPCR subtypes .

- Solubility and Bioavailability: Clonidine hydrochloride’s ionic nature (hydrochloride salt) enhances aqueous solubility, whereas the non-ionic sulfonamide group in the target compound may reduce solubility but improve blood-brain barrier penetration.

SCH530348 and E5555

Structural Context :

- Both contain 2,6-dichlorophenyl motifs but differ in their side chains. SCH530348 includes a benzodiazepine ring, while E5555 features a pyrrolidinylmethyl-indole group .

Comparative Analysis :

- Binding Affinity : The dichlorophenyl group in SCH530348 and E5555 is critical for PAR1/4 antagonism. This compound lacks the heterocyclic extensions seen in these drugs, suggesting divergent receptor selectivity.

RWJ56110

Structural Overlap :

Table 1: Comparative Physicochemical and Pharmacological Profiles

*Estimated based on structural complexity.

Key Differentiators and Implications

- Sulfonamide vs. Imidazoline : The sulfonamide group in the target compound may confer distinct hydrogen-bonding interactions compared to Clonidine’s imidazoline, altering receptor specificity.

- Cyclopropyl Advantage : The cyclopropyl moiety could enhance metabolic stability relative to SCH530348’s benzodiazepine, suggesting improved pharmacokinetics.

Biological Activity

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein binding. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

- Chemical Formula : C10H11Cl2NO2S

- Molecular Structure : The compound features a cyclopropyl group, a dichlorophenyl moiety, and a methanesulfonamide functional group, which contribute to its unique chemical properties and biological interactions.

This compound exhibits its biological activity primarily through interaction with specific enzymes or receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites. This prevents substrate binding or catalysis, thereby affecting various metabolic pathways.

- Signal Transduction Pathways : It may influence signal transduction pathways that are crucial for cellular communication and function.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role as an inhibitor of certain enzymes. For example:

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown significant COX-2 inhibition, which is vital for reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the molecular structure can significantly impact biological activity:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Cyclopropyl Group Addition | Increased selectivity for COX-2 | |

| Dichlorophenyl Substitution | Enhanced binding affinity to target enzymes |

Neurotropic Activity

A related study investigated the neurotropic effects of compounds similar to this compound. The findings suggest that such compounds can promote neurite outgrowth in neuronal cultures, indicating potential applications in treating neurodegenerative diseases .

Toxicological Evaluations

Toxicity assessments have been conducted to evaluate the safety profile of similar sulfonamide derivatives. In one study, no significant adverse effects were observed at high doses in animal models, suggesting a favorable safety margin for therapeutic applications .

Q & A

Q. What criteria distinguish artifacts from genuine intermediates in sulfonamide synthesis pathways?

- Methodological Answer : Artifacts (e.g., N-chlorosuccinimide adducts) can form during halogenation steps. Use tandem MS/MS to differentiate byproduct masses and monitor reaction progress via in situ IR spectroscopy (e.g., S=O stretching at 1150 cm⁻¹). Control experiments without reagents confirm artifact sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.